

A Technical Guide to the Physical and Chemical Properties of 1-Kestose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Kestose

Cat. No.: B104855

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Kestose is a naturally occurring trisaccharide and a member of the fructooligosaccharides (FOS) family.^{[1][2]} It is composed of one glucose unit and two fructose units linked by glycosidic bonds.^[2] As the simplest fructooligosaccharide, **1-kestose** is found in various natural sources, including honey, sugar cane, and certain vegetables.^{[3][4]} In recent years, **1-kestose** has garnered significant attention from the scientific community, particularly in the fields of food science and pharmaceuticals, due to its prebiotic properties and potential health benefits, including antihyperglycemic activity.^[3] This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-kestose**, with a focus on quantitative data, experimental methodologies, and visual representations of its synthesis and biological interactions.

Physical Properties

1-Kestose is a white, crystalline powder.^{[3][5]} Its physical characteristics are summarized in the table below, providing essential data for its handling, formulation, and analysis.

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₃₂ O ₁₆	[4][5][6]
Molar Mass	504.44 g/mol	[4][5][6]
Melting Point	198-200 °C	[5]
Boiling Point (Predicted)	902.9 ± 65.0 °C	[5]
Specific Rotation (α)	[α]D ²⁰ +28 to +32° (c=5, H ₂ O)	[5]
Solubility	Soluble in water, methanol, ethanol, and DMSO.	[1][3][5][7]
Appearance	White crystalline powder	[3][5]

Crystal Structure

The crystal structure of **1-kestose** has been determined by direct methods. It crystallizes in the space group P₂1₂1₂1, with four molecules in a unit cell. The cell dimensions are a = 7.935 Å, b = 9.994 Å, and c = 26.699 Å. The α-D-glucopyranoside unit of the molecule adopts the typical C1 chair conformation. The two fructofuranoside units have puckered rings with different conformations. All hydrogen bonding within the crystal structure is intermolecular.[8]

Chemical Properties and Stability

1-Kestose is a non-reducing sugar. Its chemical stability is influenced by both pH and temperature.

Hydrolysis and Stability

The stability of **1-kestose** is significantly affected by acidic conditions and elevated temperatures. Under acidic pH, particularly at temperatures above 60°C, **1-kestose** undergoes hydrolysis, breaking down into its constituent monosaccharides (glucose and fructose) and disaccharide (sucrose).[9] In neutral and basic environments, it exhibits greater stability, even at higher temperatures.[9]

Kinetic studies of **1-kestose** hydrolysis in subcritical water (150-230 °C) have shown that the degradation follows consecutive reactions, with the cleavage of one glycosidic bond preceding

the other.[10] The hydrolysis of the β -Fru-(2 \leftrightarrow 1)- β -Fru bond in **1-kestose** is more facile compared to the α -Glc-(1 \leftrightarrow 2)- β -Fru bond found in other trisaccharides.[10] A kinetic study on the chemical hydrolysis of fructooligosaccharides, including **1-kestose**, was conducted at temperatures ranging from 80 to 120°C in aqueous solutions buffered at pH 4.0, 7.0, and 9.0.[11] The thermal degradation kinetics of **1-kestose** were found to follow a first-order kinetic model, with degradation rates decreasing as the pH increased from 5.0 to 7.0.[12]

The following table summarizes the stability of **1-Kestose** under different conditions:

Condition	Stability	Reference(s)
Acidic pH (\leq 4)	Decreased stability, especially with increased temperature and heating time.	[9]
Neutral and Basic pH (\geq 5)	Chemically stable, even with thermal processing.	[9]
High Temperature ($>60^{\circ}\text{C}$)	Prone to hydrolysis, particularly in acidic conditions.	[9]

Experimental Protocols

Quantification of **1-Kestose** by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

A validated HPLC-RID method is commonly used for the quantification of **1-kestose** in various matrices, including reaction mixtures and food products.[13][14][15]

- Instrumentation: A high-performance liquid chromatograph equipped with a refractive index detector.[14][15]
- Column: A reversed-phase C18 column with polar end-capping (e.g., 150 x 4.6 mm, 4 μm) or an amino-based (NH_2) stationary phase column.[14][15]

- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water is commonly used. The exact ratio can be optimized based on the specific column and separation requirements.
- Flow Rate: Typically around 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
- Detection: Refractive Index Detector (RID).
- Quantification: External standard calibration curves are generated using pure **1-kestose** standards of known concentrations.[15] The peak area of **1-kestose** in the sample is then used to determine its concentration by interpolating from the calibration curve.[15] The limits of detection (LOD) and quantification (LOQ) for **1-kestose** have been reported to be in the range of 0.090 g/L and 0.214 g/L, respectively.[14]

Analysis by Thin-Layer Chromatography (TLC)

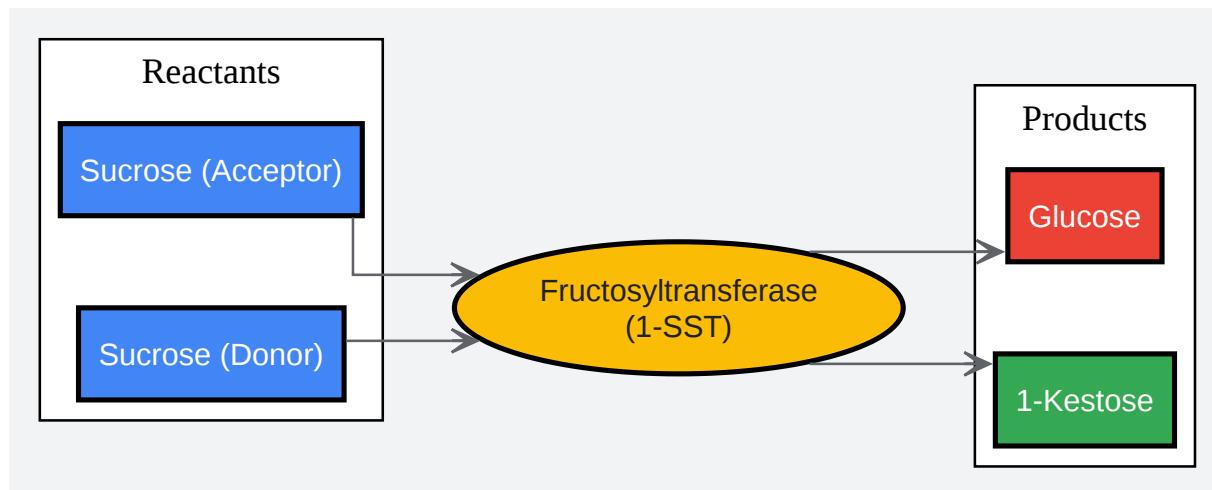
Dual-wavelength thin-layer chromatography (TLC) scanning can be employed for the qualitative and quantitative analysis of **1-kestose**.[5]

- Stationary Phase: Silica gel plates (e.g., GF254).
- Developing Solvent: A mixture of glacial acetic acid, chloroform, and 95% ethanol in a ratio of 9:11:11 (v/v/v).[5]
- Color Reagent: A solution of diphenylamine, aniline, acetone, and phosphoric acid (1:1:50:5, w/v/v/v).[5]
- Detection: The plate is heated after spraying with the color reagent to visualize the spots.
- Quantification: A dual-wavelength TLC scanner is used to measure the absorbance of the spots at a maximum absorption wavelength of 510 nm with a reference wavelength of 610 nm.[5] A calibration curve is prepared using standard solutions of **1-kestose**.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation and identification of **1-kestose**, even in mixtures with other sugars like sucrose and neokestose.[16]

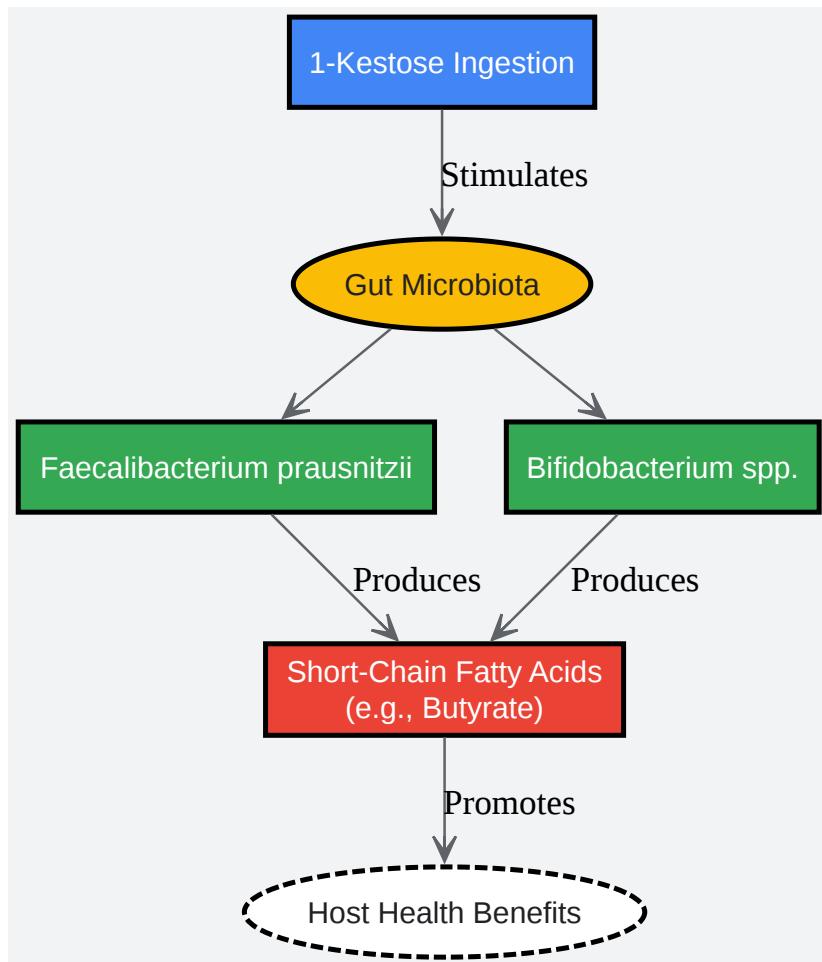

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **1-kestose** and to confirm its identity. In electrospray ionization (ESI-MS), **1-kestose** is often observed as a sodium adduct $[\text{M}+\text{Na}]^+$ at m/z 527.1.[17]

Synthesis and Biological Role

Enzymatic Synthesis of 1-Kestose

1-Kestose is synthesized from sucrose by the action of fructosyltransferases (FTFs), specifically sucrose:sucrose 1-fructosyltransferase (1-SST).[18] This enzyme catalyzes the transfer of a fructose moiety from a donor sucrose molecule to an acceptor sucrose molecule.


[Click to download full resolution via product page](#)

Caption: Enzymatic synthesis of **1-Kestose** from sucrose.

Prebiotic Activity of 1-Kestose

1-Kestose is recognized for its prebiotic effects, selectively stimulating the growth and activity of beneficial gut bacteria.[19] Notably, it has been shown to efficiently stimulate the growth of *Faecalibacterium prausnitzii* and *Bifidobacterium* species in the human gut.[19][20][21][22] The

fermentation of **1-kestose** by these bacteria leads to the production of short-chain fatty acids (SCFAs), such as butyrate, which have various health benefits.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Showing Compound 1-kestotriose (FDB030249) - FooDB [foodb.ca]
- 2. Kestose - Wikipedia [en.wikipedia.org]
- 3. 1-KESTOSE | 470-69-9 [chemicalbook.com]

- 4. 1-Kestose | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. 1-Kestose | C18H32O16 | CID 440080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Glibowski P., Bukowska A., 2011. The effect of pH, temperature and heating time on inulin chemical stability. *Acta Sci. Pol. Technol. Aliment.* 10 (2), 189-196 [food.actapol.net]
- 10. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
- 11. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. office2.jmbfs.org [office2.jmbfs.org]
- 14. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dietary Sugars Analysis: Quantification of Fructooligosaccharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The identification by 1H- and 13C-n.m.r. spectroscopy of sucrose, 1-kestose, and neokestose in mixtures present in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. US20150232898A1 - Method for obtaining 1-kestose - Google Patents [patents.google.com]
- 19. 1-Kestose, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates *Faecalibacterium prausnitzii* as Well as Bifidobacteria in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. caymanchem.com [caymanchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of 1-Kestose]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104855#physical-and-chemical-properties-of-1-kestose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com